methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Description
Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (CAS: 353269-02-0) is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₀O₂S and an average molecular weight of 182.237 g/mol . Its structure consists of a cyclopentane ring fused to a thiophene moiety, with a methyl ester group at position 2. Key spectral data includes ¹H NMR (DMSO-d₆): δ 2.35 (m, 2H, CH₂), 2.70 (m, 2H, CH₂), 2.90 (m, 2H, CH₂), 3.79 (s, 3H, OCH₃), and 7.52 (s, 1H, HAr) . Elemental analysis confirms purity: C, 59.40%; H, 5.50%; S, 17.65% (theoretical: C, 59.32%; H, 5.53%; S, 17.59%) . The compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing thiophene-based pharmacophores.
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMSWHJIFIRYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407912 | |
| Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353269-02-0 | |
| Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Mechanism
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Ketone : Cyclopentanone serves as the cyclic ketone precursor, forming the cyclopentane ring.
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Activated Nitrile : Methyl cyanoacetate provides the nitrile group and introduces the carboxylate moiety.
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Sulfur : Elemental sulfur (S₈) facilitates thiophene ring formation.
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Base : Morpholine acts as both a catalyst and proton scavenger.
The reaction proceeds via:
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Knoevenagel Condensation : Cyclopentanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
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Sulfur Incorporation : Sulfur reacts with the intermediate to generate a thiiranium ion, which cyclizes to form the thiophene ring.
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Esterification : The nitrile group is hydrolyzed to a carboxylate, though this step may require additional optimization for non-aminated products.
Solvent-Free Protocol
A green chemistry approach involves solvent-free conditions at room temperature:
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Mixing : Cyclopentanone (5 mmol), methyl cyanoacetate (5 mmol), sulfur (5 mmol), and morpholine (5 mmol) are combined without solvent.
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Stirring : The mixture is stirred for 24–48 hours at 25°C.
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Purification : Crude product is purified via column chromatography (hexane/ethyl acetate gradient).
Key Advantages:
Alternative Synthetic Routes
Cyclization of Pre-Functionalized Intermediates
Pre-forming the thiophene ring followed by cyclopentane annulation is a less common strategy. For example:
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Thiophene Ester Synthesis : React 2-mercaptoacetic acid with methyl acrylate to form a thiophene-2-carboxylate.
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Cyclopentane Fusion : Use Diels-Alder reactions or photochemical cyclization to construct the bicyclic system.
Paal-Knorr Thiophene Synthesis
This method involves diketones and sulfur sources but is less efficient for bicyclic systems. Limited data exist for its application to this compound.
Reaction Optimization and Challenges
Critical Parameters
Yield Limitations
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Aminated Analogs : Similar Gewald reactions yield 40–60% for ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
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Target Compound : Estimated yields of 30–50% due to the absence of an amino group stabilizing intermediates.
Comparative Data for Analogous Compounds
The table below summarizes Gewald reaction outcomes for structurally related thiophenes:
| Compound | Ketone | Nitrile | Yield (%) |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Methylcyclohexanone | Ethyl cyanoacetate | 51 |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Acetone | Ethyl cyanoacetate | 65 |
Note : Substituting ethyl cyanoacetate with methyl cyanoacetate and cyclopentanone may require adjusted stoichiometry.
Industrial-Scale Considerations
Scaling up the solvent-free Gewald reaction presents challenges:
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Sulfur Handling : Requires specialized equipment to manage powdered sulfur.
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Purification : Column chromatography is impractical; distillation or crystallization alternatives are needed.
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Cost Efficiency : Morpholine recovery systems are essential to reduce expenses.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation can accelerate reaction times from days to hours, though feasibility for bicyclic thiophenes remains untested.
Flow Chemistry
Continuous flow systems may improve heat/mass transfer, particularly for exothermic cyclization steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHOS
Molecular Weight : 182.24 g/mol
IUPAC Name : Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Melting Point : 60–62 °C
The compound features a bicyclic structure that includes a thiophene ring fused to a cyclopentane ring. This unique structure contributes to its reactivity and interaction with biological targets.
Organic Synthesis
This compound serves as a building block in organic synthesis . Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules. For instance, it can be utilized in the synthesis of:
- Pharmaceutical intermediates
- Advanced materials , including polymers and liquid crystals
Medicinal Chemistry
Research into the biological activity of this compound suggests it may have potential as a pharmacophore in drug design. Notable applications include:
- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Doxorubicin (control) | MCF-7 | 10.0 |
This compound exhibits over 60% inhibition at concentrations of 100 μM against certain cancer types.
Material Science
In the industrial sector, this compound can be utilized in the development of advanced materials due to its structural properties that confer specific electronic or optical characteristics. Its applications include:
- Liquid crystals for display technologies
- Polymers with tailored properties for specialized applications
Cytotoxicity Evaluation
Recent studies have focused on evaluating the cytotoxic effects of this compound on different cancer cell lines using assays like MTT to measure cell viability and proliferation.
Drug Design Studies
Ongoing research aims to explore the compound's potential as a lead compound in drug discovery pipelines targeting specific diseases by modifying its structure to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the carboxylate group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Ester Chain Length : Methyl esters (e.g., target compound) exhibit lower lipophilicity compared to ethyl esters, affecting solubility in polar solvents .
- Functional Group Substitution: Amino groups (as in ) increase reactivity toward electrophiles, while tetrazoles () enhance biological target engagement.
Positional Isomers and Ring-Modified Derivatives
Key Observations :
- Regiochemistry : Cyclopenta[b]thiophenes (target compound) exhibit distinct electronic properties compared to [c]-fused analogs due to ring strain and orbital alignment differences .
- Ketone Substituents : The 4-oxo derivative () shows reduced aromaticity, altering reactivity in Diels-Alder reactions.
Functional Group Replacements
Key Observations :
Key Observations :
- Cyclization Methods: The target compound’s synthesis via active methylene cyclization () is more efficient than multi-step routes for pyrimidinones ().
- Piperazine Functionalization : Sulfonylation of piperazine derivatives () demonstrates versatility for introducing pharmacophoric groups.
Biological Activity
Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is an organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 182.24 g/mol
- CAS Number : 353269-02-0
- Melting Point : 60–62 °C
The compound features a bicyclic structure that includes a thiophene ring fused to a cyclopentane ring, contributing to its unique chemical reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction is conducted in methanol at elevated temperatures, followed by purification steps to isolate the desired product.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Protein Interactions : The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The carboxylate group can form hydrogen bonds with polar residues, influencing binding affinity and specificity.
- Cell Signaling Modulation : Research indicates that this compound may initiate cellular signaling cascades through calcium release and activation of protein kinases, which are critical for various cellular functions .
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:
- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxic potency against various cancer cell lines. The IC values were determined at different concentrations, with promising derivatives showing over 60% inhibition at 100 μM .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Doxorubicin (control) | MCF-7 | 10.0 |
Selectivity and Target Engagement
The selectivity of this compound for specific protein kinases was assessed in a screening panel:
| Panel Screened | Results |
|---|---|
| Protein Kinases (140 screened) | Two hits with <50% residual activity: AURKB (31%), CLK2 (37%) |
| Lipid Kinases (23 screened) | Two hits: PI5P4Kγ K = 7.1 nM, PIP5K1C K = 230 nM |
These results indicate that the compound has potential as a selective inhibitor for certain kinases involved in cancer progression .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : In a study published in MDPI, various derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific targets involved in cancer signaling pathways, indicating its potential as a lead compound for drug development .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, and how is the product characterized?
- Methodology : The compound can be synthesized via condensation of ketones with active methylene groups under reflux conditions. Key steps include alkylation of thiophene carboxylate precursors and purification through recrystallization. Characterization requires ¹H NMR (δ 2.35–7.52 in DMSO-d₆), elemental analysis (C: 59.32%, H: 5.53%, S: 17.59%), and mass spectrometry to confirm molecular weight and purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- ¹H NMR : Assign peaks for cyclopentane (δ 2.35–2.90) and aromatic protons (δ 7.52).
- Elemental analysis : Compare experimental vs. calculated values for C, H, and S to detect impurities.
- IR spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and thiophene ring vibrations .
Q. How should researchers ensure compound stability during storage?
- Methodology : Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Regularly assess stability via HPLC (monitor degradation peaks) and compare NMR spectra over time .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Catalyst screening : Test bases like piperidine or sodium methylate to enhance alkylation efficiency.
- Solvent optimization : Use DMF for improved solubility during reflux.
- Process monitoring : Track reaction progress with TLC (hexane:ethyl acetate, 3:1) and optimize reaction time (typically 5–12 hours) .
Q. What strategies resolve contradictions in elemental analysis data between synthetic batches?
- Methodology :
- Reproducibility checks : Replicate reactions under anhydrous conditions with rigorously dried solvents.
- Cross-validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete alkylation intermediates) .
Q. How do substituent modifications influence biological activity in derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., amino, cyano) at the 2- or 3-positions via nucleophilic substitution ().
- Bioactivity assays : Test derivatives for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cell viability tests) .
Q. What computational approaches predict the compound’s reactivity in electrophilic substitutions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .
Q. What mechanistic insights explain regioselectivity in bromination reactions of derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
